N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide
Description
This compound is a highly complex polycyclic molecule featuring a thiazole-4-carboxamide core, multiple hydroxyl, oxo, and ethylidene substituents, and an intricate macrocyclic framework. The stereochemical configuration (e.g., 21E ethylidene group) and functional groups (e.g., hydroxyl, thiazole) may contribute to its interactions with biological targets, such as enzymes or receptors. Structural elucidation likely employed crystallographic tools like SHELX , given its prevalence in resolving complex small-molecule geometries.
Properties
IUPAC Name |
N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72)/b23-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOHXRUMXWDLQ-MUDSWDHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H43N13O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1222.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-79-8 | |
| Record name | Nosiheptide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nosiheptide is synthesized through a complex biosynthetic pathway involving the translation of a precursor peptide, which undergoes extensive post-translational modifications. The biosynthesis begins with the translation of a 50 amino acid precursor peptide consisting of a 37 amino acid leader peptide fused to a 13 amino acid structural peptide . The structural peptide undergoes cyclization and other modifications to form the final thiopeptide structure.
Industrial Production Methods: Industrial production of nosiheptide typically involves fermentation processes using Streptomyces actuosus. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of nosiheptide. Dynamic optimization of fed-batch fermentation processes has been studied to improve nosiheptide production .
Chemical Reactions Analysis
Types of Reactions: Nosiheptide undergoes various chemical reactions, including oxidation and cyclization. The compound contains multiple thiazole rings and a central tetrasubstituted pyridine moiety, which are involved in its chemical reactivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of nosiheptide include cytochrome P450 enzymes, which catalyze oxidation reactions. The biosynthetic pathway involves selective hydroxylation and oxidative coupling reactions .
Major Products Formed: The major products formed from the reactions involving nosiheptide include hydroxylated and ether-linked derivatives. These modifications enhance the antibacterial properties of the compound .
Scientific Research Applications
Nosiheptide has a wide range of scientific research applications, including:
Chemistry: Nosiheptide serves as a model compound for studying thiopeptide biosynthesis and post-translational modifications.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of ribosomal inhibitors.
Industry: Nosiheptide is used as a feed additive to promote growth and general health in poultry and hogs.
Mechanism of Action
Nosiheptide exerts its effects by tightly binding to the 50S ribosomal subunit, inhibiting the activities of elongation factors and preventing protein synthesis . This mechanism is similar to that of other thiopeptide antibiotics, such as thiostrepton . The inhibition of protein synthesis ultimately leads to the death of bacterial cells.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues from Marine Actinomycetes
For example, salternamide E (isolated from Salinispora spp.) contains a similar thiazole moiety and polyoxygenated substituents, though it lacks the extensive hexaoxo and pentathia systems seen in the target compound. These structural differences may influence solubility and target specificity:
- Solubility : The target compound’s hydroxyl and oxo groups enhance hydrophilicity compared to salternamides, which are more lipophilic due to alkyl chains .
- Bioactivity : Thiazole rings in both compounds are critical for binding metalloenzymes, but the target’s additional sulfur atoms may confer stronger chelation capacity .
Thiazole-Containing Bioactive Compounds
The thiazole-4-carboxamide moiety is shared with pesticides (e.g., thiacloprid) and antibiotics (e.g., sulfathiazole). Key comparisons include:
- Target Interactions : Unlike sulfathiazole, which inhibits folate synthesis, the target compound’s macrocycle may enable multi-site binding, akin to polyketide antibiotics .
Macrocyclic Compounds with Heteroatoms
Compounds like rapamycin and vancomycin share macrocyclic complexity but differ in functional groups:
- Heteroatom Density : The target compound’s 32-oxa-3,13,23,43,49-pentathia system creates a polar surface area (~250 Ų estimated) exceeding vancomycin’s (~180 Ų), suggesting distinct membrane permeability .
- Stereochemical Sensitivity : The 21E ethylidene group may induce strain in the macrocycle, analogous to epothilones’ conformational rigidity, which affects microtubule binding .
Toxins and Hydrogen-Bonding Profiles
T-2 toxin, a trichothecene mycotoxin, shares hydroxyl and epoxide groups but lacks sulfur heterocycles. Key contrasts:
- Toxicity: T-2 toxin’s epoxide group is critical for cytotoxicity, whereas the target’s hexaoxo system may mitigate reactive oxygen species (ROS) generation, reducing nonspecific toxicity .
Data Table: Key Comparative Properties
Methodological and Theoretical Considerations
- Structural Analysis : SHELX-based crystallography and solid-state NMR are critical for resolving the target’s stereochemistry, particularly its ethylidene configuration and sulfur coordination.
- QSAR Modeling : Van der Waals descriptors and electronic parameters (e.g., HOMO-LUMO gaps) suggest the compound’s reactivity aligns with thiazole antibiotics but with unique polar surface interactions .
- Environmental Stability : Unlike fluorinated anthropogenic compounds , the target’s sulfur-rich structure may degrade more readily, reducing ecological persistence.
Biological Activity
The compound N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-21-ethylidene... has garnered attention for its potential biological activities and therapeutic applications. This article delves into its synthesis, biological evaluations, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound involves complex organic chemistry techniques that typically include multi-step reactions to construct the intricate molecular framework. The specific synthetic route can vary based on the desired purity and yield but generally involves the following steps:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Alkylation Reactions : The introduction of alkyl groups such as the ethylidene substituent is achieved through alkylation methods.
- Functional Group Modifications : Subsequent modifications introduce hydroxyl and carboxamide groups to enhance biological activity.
Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Properties
Research has indicated that compounds similar to N-(3-amino-3-oxoprop-1-en-2-yl)... exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and CEM (T-cell leukemia) cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| CEM | 10 | Cell cycle arrest |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential:
- Free Radical Scavenging : Studies have demonstrated that it can scavenge free radicals effectively in various assays . This activity is crucial for preventing oxidative stress-related diseases.
The proposed mechanisms for its biological activities include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It potentially alters signaling pathways related to cell survival and apoptosis.
Study 1: Apoptotic Induction in MCF7 Cells
A detailed study investigated the effect of this compound on MCF7 cells:
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Findings : Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at higher concentrations.
Study 2: Antioxidant Efficacy Assessment
Another study focused on the antioxidant properties:
- Experimental Design : The compound was tested against standard antioxidants like α-tocopherol.
- Results : The results indicated comparable activity in scavenging DPPH radicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
